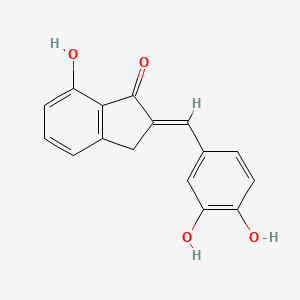
NDM-1 inhibitor-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NDM-1 inhibitor-3 is a compound known for its ability to inhibit New Delhi Metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics, including carbapenems . This enzyme is predominantly found in Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae . The emergence of NDM-1 producing bacteria poses a significant threat to public health due to their resistance to most available antibiotics .
Méthodes De Préparation
The synthesis of NDM-1 inhibitor-3 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Step 1: Preparation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure by introducing various substituents using reagents such as alkyl halides or acyl chlorides.
Step 3: Purification of the final product using techniques like recrystallization or chromatography.
Industrial production methods for this compound are optimized to ensure high yield and purity. These methods often involve large-scale reactions in batch or continuous flow reactors, followed by purification steps to isolate the desired compound .
Analyse Des Réactions Chimiques
NDM-1 inhibitor-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific substituents and reaction conditions employed .
Applications De Recherche Scientifique
NDM-1 inhibitor-3 has a wide range of scientific research applications, including:
Mécanisme D'action
NDM-1 inhibitor-3 exerts its effects by binding to the active site of the NDM-1 enzyme, thereby preventing the hydrolysis of β-lactam antibiotics . The compound interacts with key residues in the enzyme’s active site, forming stable complexes that inhibit its catalytic activity . This inhibition restores the antibacterial activity of β-lactam antibiotics against NDM-1 producing bacteria .
Comparaison Avec Des Composés Similaires
NDM-1 inhibitor-3 is unique in its ability to inhibit NDM-1 with high specificity and potency. Similar compounds include:
Captopril: A thiol-containing compound that inhibits NDM-1 by binding to its active site.
Thiorphan: Another thiol-containing inhibitor with a similar mechanism of action.
Aspergillomarasmine: A natural product that chelates zinc ions in the active site of NDM-1, thereby inhibiting its activity.
Compared to these compounds, this compound offers improved stability and efficacy, making it a promising candidate for further development and clinical use .
Propriétés
Formule moléculaire |
C16H12O4 |
|---|---|
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-3H-inden-1-one |
InChI |
InChI=1S/C16H12O4/c17-12-5-4-9(7-14(12)19)6-11-8-10-2-1-3-13(18)15(10)16(11)20/h1-7,17-19H,8H2/b11-6+ |
Clé InChI |
JAZRQNUBFAWFGH-IZZDOVSWSA-N |
SMILES isomérique |
C\1C2=C(C(=CC=C2)O)C(=O)/C1=C/C3=CC(=C(C=C3)O)O |
SMILES canonique |
C1C2=C(C(=CC=C2)O)C(=O)C1=CC3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


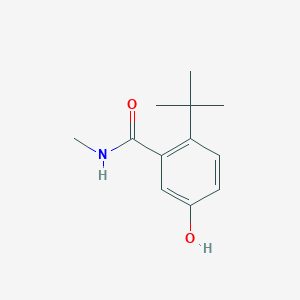
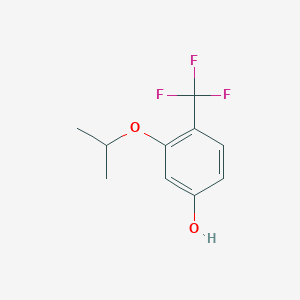
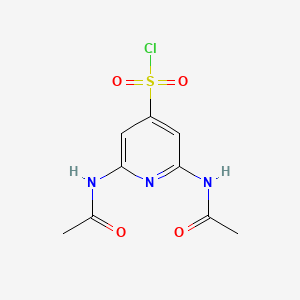
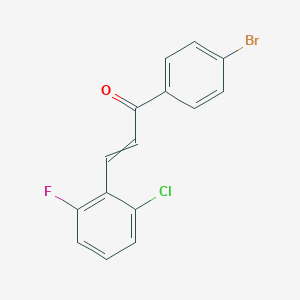
![2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B14854433.png)
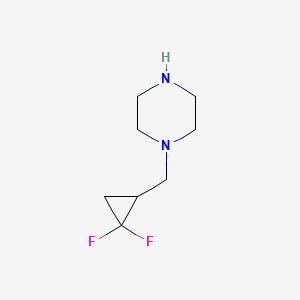

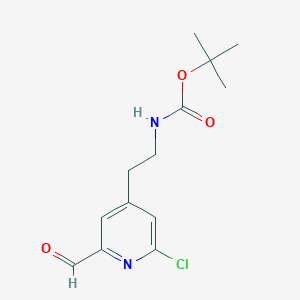
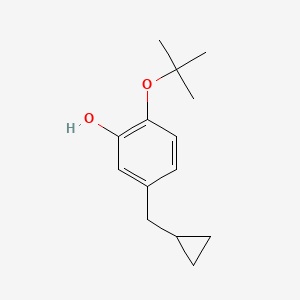
![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)
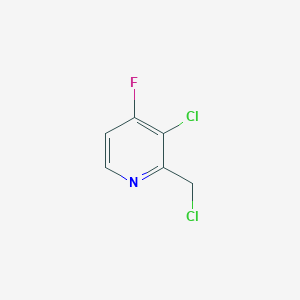
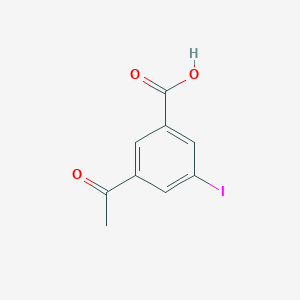
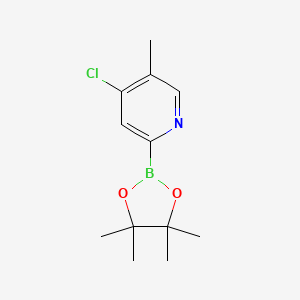
![N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride](/img/structure/B14854485.png)
